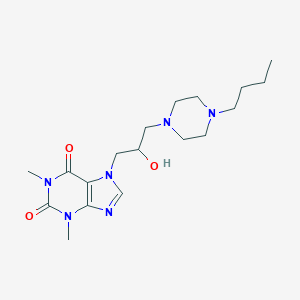
7-(3-(4-Butylpiperazin-1-yl)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-butyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves several steps. The starting material is typically theophylline, which undergoes a series of chemical reactions to introduce the 2-hydroxy-3-(4-butyl-1-piperazinyl)propyl group. The synthetic route generally includes:
Alkylation: Theophylline is alkylated with a suitable alkylating agent to introduce the 2-hydroxypropyl group.
Piperazine Introduction: The 4-butyl-1-piperazine moiety is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
化学反応の分析
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research focuses on its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other pharmacological effects. The pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating various physiological processes.
類似化合物との比較
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline is compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator with a simpler structure.
Dyphylline: Another xanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to enhance solubility and efficacy.
The uniqueness of 7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline lies in its enhanced pharmacological properties due to the presence of the 4-butyl-1-piperazinyl group, which may offer improved therapeutic benefits.
特性
CAS番号 |
19971-76-7 |
|---|---|
分子式 |
C18H30N6O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
InChIキー |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
正規SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
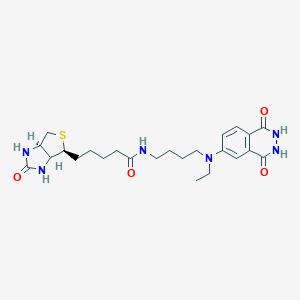
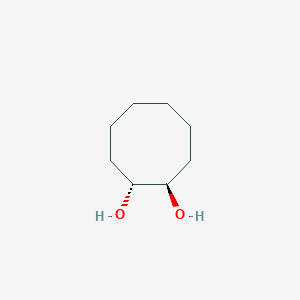
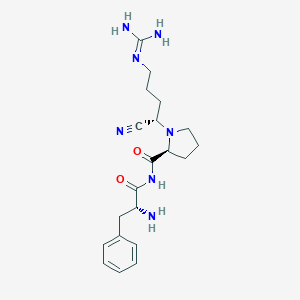

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
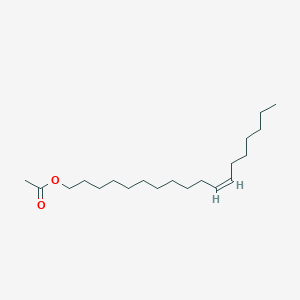
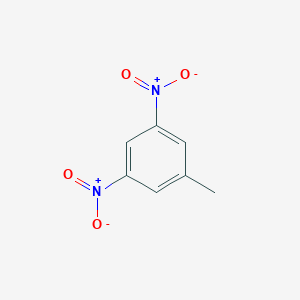
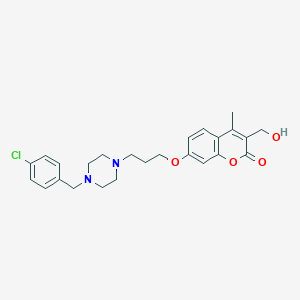
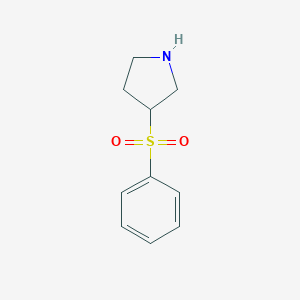
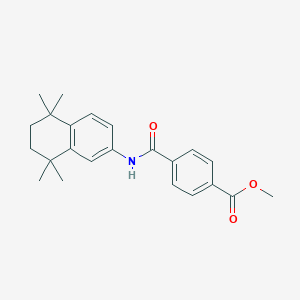
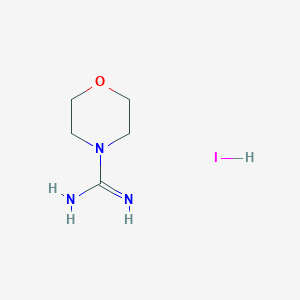
![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene](/img/structure/B12072.png)
